

# A Technical Guide to the Physicochemical Properties of (D-His2)-Goserelin

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Compound of Interest		
Compound Name:	(D-His2)-Goserelin	
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This document provides an in-depth analysis of the physicochemical properties of **(D-His2)-Goserelin**, an important derivative of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. Due to the limited availability of specific experimental data for **(D-His2)-Goserelin**, this guide leverages data from the well-characterized parent compound, Goserelin, noting that the substitution of L-Histidine with its D-isomer at position 2 is not expected to alter fundamental properties like molecular weight but may influence conformational and biological characteristics.

#### **Introduction and Molecular Profile**

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), also known as GnRH.[1] It is used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[2][3] The structure of Goserelin is specifically designed with two amino acid substitutions from the native GnRH sequence to inhibit rapid degradation by peptidases, making it 50 to 100 times more potent than endogenous LHRH.[1]

**(D-His2)-Goserelin** is recognized as an impurity or derivative of Goserelin, where the L-Histidine at the second position of the peptide sequence is substituted with its stereoisomer, D-Histidine.[4][5]

Amino Acid Sequence of Goserelin: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH<sub>2</sub>[1] [6]



Amino Acid Sequence of **(D-His2)-Goserelin** (inferred): Pyr-D-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH<sub>2</sub>

This single stereochemical change can have implications for the peptide's three-dimensional structure, receptor binding affinity, and overall biological activity.

#### **Physicochemical Properties**

The following table summarizes the key physicochemical properties. Data is primarily for Goserelin, as it serves as the reference compound for its (D-His2) derivative.

Property	Value	Source(s)
Drug Name	Goserelin	[1]
Derivative Name	(D-His2)-Goserelin; Goserelin EP Impurity G	[5]
Molecular Formula	C59H84N18O14	[1][7]
Molar Mass	1269.43 g/mol	[1][7]
CAS Number (Goserelin)	65807-02-5	[1]
CAS Number ((D-His2)- Goserelin)	1926163-37-2	[4][5]
Appearance	Solid, White to off-white powder	[7]
Solubility	Soluble in water	[7]
LogP (Octanol-Water Partition Coefficient)	-2.0	[7]

### **Experimental Protocols**

The characterization of a peptide analogue like **(D-His2)-Goserelin** involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.



- 3.1. Structure and Purity Assessment: HPLC and Mass Spectrometry High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for verifying the purity and identity of synthetic peptides.
- Principle: The peptide sample is injected into an HPLC system, typically with a reversephase C18 column. A gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to separate the target peptide from impurities. The eluent is then introduced into a mass spectrometer.
- Methodology:
  - Sample Preparation: A small amount of the peptide is dissolved in an appropriate solvent, often the initial mobile phase.
  - Chromatography: The sample is separated on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
  - Detection: A UV detector is used for initial detection (typically at 214 nm and 280 nm).
  - Mass Analysis: The eluent is ionized using Electrospray Ionization (ESI) and the mass-to-charge ratio (m/z) is analyzed. This confirms the molecular weight of the peptide.[8]
     Tandem MS (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern can confirm the amino acid sequence.[8]
- 3.2. Solubility Determination Determining the solubility of a peptide is critical for formulation development.
- Principle: The thermodynamic solubility is determined by adding an excess amount of the
  peptide to a specific solvent system (e.g., water, phosphate-buffered saline) and allowing it to
  reach equilibrium.
- Methodology (Shake-Flask Method):
  - An excess amount of the peptide is added to a vial containing a known volume of the solvent.

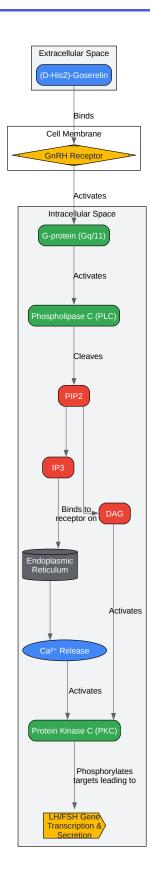


- The vial is agitated (e.g., shaken or stirred) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered or centrifuged to remove undissolved solid.
- The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as UV spectroscopy or reverse-phase HPLC.[9]
- 3.3. pKa and Isoelectric Point (pI) Determination The pKa values of ionizable groups and the overall isoelectric point are crucial for understanding a peptide's behavior in different pH environments.
- Principle: Capillary Electrophoresis (CE) is a powerful technique for determining these properties based on the peptide's mobility in an electric field at various pH values.
- Methodology:
  - A series of background electrolytes with a range of known pH values are prepared.
  - The peptide sample is injected into a capillary filled with a specific pH buffer.
  - An electric field is applied, and the migration time of the peptide is measured.
  - The electrophoretic mobility is calculated from the migration time.
  - By plotting the mobility against pH, the pKa values of the individual amino acid side chains and the pI (the pH at which net charge is zero) can be determined.

## Signaling Pathway and Mechanism of Action

Goserelin and its analogues function as GnRH agonists.[10] Initially, they stimulate the GnRH receptors in the pituitary gland, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, continuous, non-pulsatile administration leads to the downregulation and desensitization of these receptors.[3][10] This ultimately suppresses the production of LH and FSH, leading to a significant reduction in testosterone (in males) and estrogen (in females), a state often referred to as "medical castration".[3][11]





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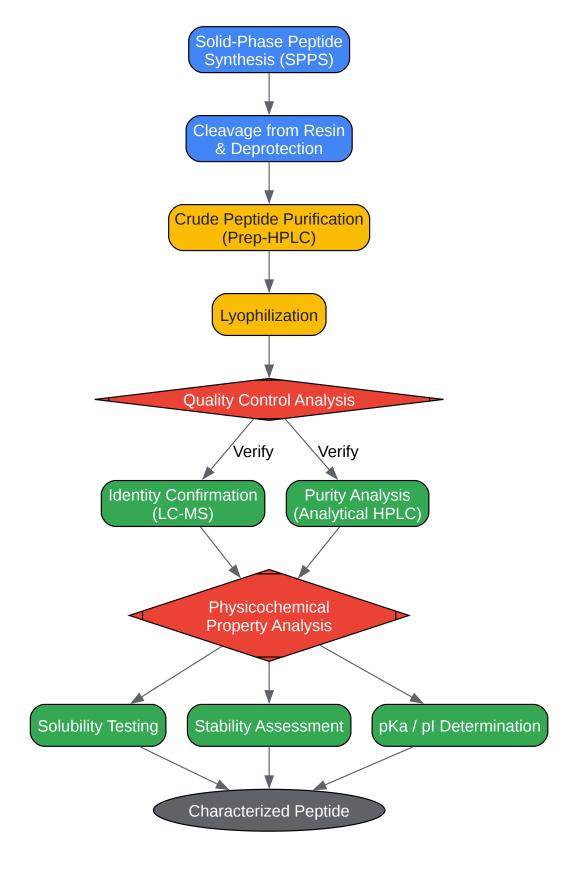
Caption: GnRH Receptor Signaling Pathway Activated by (D-His2)-Goserelin.



# **Experimental and Analytical Workflow**

The characterization of a novel peptide analogue follows a logical workflow from synthesis to final property analysis. This ensures that the material is of the correct identity and purity for further study.





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**Caption:** Standard workflow for the synthesis and characterization of a peptide analog.



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